Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside
Brand Name:
Vulcanchem
CAS No.:
3601-36-3
VCID:
VC0014751
InChI:
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1
SMILES:
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula:
C28H26O9
Molecular Weight:
506.5 g/mol
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside
CAS No.: 3601-36-3
Reference Standards
VCID: VC0014751
Molecular Formula: C28H26O9
Molecular Weight: 506.5 g/mol
CAS No. | 3601-36-3 |
---|---|
Product Name | Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside |
Molecular Formula | C28H26O9 |
Molecular Weight | 506.5 g/mol |
IUPAC Name | [(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 |
Standard InChIKey | WXFFEILSURAFKL-SUWSLWCISA-N |
Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES | COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES | COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Synonyms | α-D-Galactopyranoside, methyl, 2,3,6-tribenzoate; Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside; Methyl D-galactopyranoside 2,3,6-tribenzoate; NSC 50742; |
PubChem Compound | 10929259 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume